molecular formula C26H22N4O8 B11535772 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11535772
M. Wt: 518.5 g/mol
InChI Key: VRDTXUWGJPYZPR-QXFNRMSRSA-N
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Description

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a nitrobenzylidene group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves a multi-step process:

    Formation of the Benzodioxole Ring: The initial step involves the synthesis of the 1,3-benzodioxole ring through the cyclization of catechol with formaldehyde.

    Synthesis of the Nitrobenzylidene Group: The nitrobenzylidene group is synthesized by reacting 2,4-dimethoxy-5-nitrobenzaldehyde with hydrazine hydrate under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and nitrobenzylidene intermediates with benzamide in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and benzamide moieties, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It interferes with signaling pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide: shares structural similarities with other benzodioxole derivatives and nitrobenzylidene compounds.

Uniqueness

    Structural Uniqueness: The combination of the benzodioxole ring, nitrobenzylidene group, and benzamide moiety in a single molecule is unique, providing distinct electronic and steric properties.

    Functional Uniqueness:

Properties

Molecular Formula

C26H22N4O8

Molecular Weight

518.5 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H22N4O8/c1-35-22-13-23(36-2)20(30(33)34)12-18(22)14-27-29-26(32)19(28-25(31)17-6-4-3-5-7-17)10-16-8-9-21-24(11-16)38-15-37-21/h3-14H,15H2,1-2H3,(H,28,31)(H,29,32)/b19-10+,27-14+

InChI Key

VRDTXUWGJPYZPR-QXFNRMSRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4)[N+](=O)[O-])OC

Origin of Product

United States

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